molecular formula C23H16BrClN2O B11663463 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide

2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11663463
M. Wt: 451.7 g/mol
InChI Key: YCQRESHVQKIYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One possible route could be:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or dihydroquinolines.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while substitution of the bromine atom could result in various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may exhibit similar properties and could be studied for its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

Industry

Industrially, the compound could find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with various molecular targets, such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the bromine and chlorine substituents.

    2-(4-chlorophenyl)quinoline-4-carboxamide: Contains a chlorine atom instead of a bromine atom.

    N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide: Lacks the 4-bromophenyl group.

Uniqueness

The presence of both 4-bromophenyl and 3-chloro-2-methylphenyl groups in the quinoline-4-carboxamide structure makes this compound unique. These substituents may confer distinct chemical and biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C23H16BrClN2O

Molecular Weight

451.7 g/mol

IUPAC Name

2-(4-bromophenyl)-N-(3-chloro-2-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H16BrClN2O/c1-14-19(25)6-4-8-20(14)27-23(28)18-13-22(15-9-11-16(24)12-10-15)26-21-7-3-2-5-17(18)21/h2-13H,1H3,(H,27,28)

InChI Key

YCQRESHVQKIYHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.